Structural Differentiation: Isoxazole-Triazole Hybrid vs. Simple S-Alkyl Triazole Analogs
CAS 931377-07-0 incorporates the 3,5-dimethylisoxazole moiety—a validated acetyl-lysine (KAc) bioisostere—covalently linked via a thioether bridge to a 1,2,4-triazole-4-amine core. This architecture is absent in simple S-alkyl triazole analogs. The 3,5-dimethylisoxazole fragment has been shown through X-ray crystallography to displace acetylated histone-mimicking peptides from bromodomains, with the 3-methyl and 5-methyl groups forming specific hydrophobic contacts within the KAc binding pocket [1]. In SAR studies, removal or modification of the 3-methyl group substantially reduced bromodomain affinity, confirming that the dimethyl substitution pattern (present in the target compound but absent in all simple S-alkyl triazole analogs) is necessary for bioisosteric recognition [1]. Quantitative comparison of isoxazole-containing vs. non-isoxazole triazoles is available from hybrid compound screening data: triazole-isoxazole hybrid 87b showed differential cytotoxicity with IC₅₀ >100 µM against MCF-7 vs. IC₅₀ = 27.7 µM against T47D breast cancer cells, demonstrating target-selective activity attributable to the hybrid architecture [2]. Simple S-alkyl triazoles lacking the isoxazole pharmacophore cannot engage bromodomains through the same KAc-mimetic mechanism and would be expected to show fundamentally different selectivity profiles.
| Evidence Dimension | Presence of acetyl-lysine bioisostere pharmacophore in C-3 substituent |
|---|---|
| Target Compound Data | 3,5-Dimethylisoxazole moiety present; validated KAc bioisostere with X-ray crystallographic confirmation of bromodomain binding |
| Comparator Or Baseline | 3-(Ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine (CAS 449745-60-2): ethyl group only; 3-(Benzylthio)-5-methyl-4H-1,2,4-triazol-4-amine (CAS 90871-40-2): benzyl group only. Neither contains the isoxazole pharmacophore. |
| Quantified Difference | Qualitative structural difference: isoxazole bioisostere present vs. absent. SAR data from Hewings et al. (2011): 3-methyl group modification abolishes BET bromodomain affinity (exact fold-change not reported but described as 'necessary for affinity'). Hybrid triazole-isoxazole 87b: MCF-7 IC₅₀ >100 µM vs. T47D IC₅₀ = 27.7 µM (>3.6-fold selectivity). |
| Conditions | X-ray crystallography (bromodomain co-crystal structures); in vitro cytotoxicity assay (MCF-7 and T47D cell lines) |
Why This Matters
The isoxazole pharmacophore is the structural determinant of bromodomain recognition; substituting with a simple S-alkyl analog eliminates this interaction and alters the screening outcome, making CAS 931377-07-0 the only commercially available compound with this specific triazole-thioether-isoxazole architecture.
- [1] Hewings DS, Wang M, Philpott M, et al. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. J Med Chem. 2011;54(19):6761-6770. View Source
- [2] PMC Table 73. In vitro cytotoxic activities of triazole-isoxazole hybrid compounds 87(a–c). View Source
